Pentyl 2-(methylamino)benzoate Pentyl 2-(methylamino)benzoate
Brand Name: Vulcanchem
CAS No.: 15236-37-0
VCID: VC21076186
InChI: InChI=1S/C13H19NO2/c1-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14-2/h5-6,8-9,14H,3-4,7,10H2,1-2H3
SMILES: CCCCCOC(=O)C1=CC=CC=C1NC
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

Pentyl 2-(methylamino)benzoate

CAS No.: 15236-37-0

Cat. No.: VC21076186

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Pentyl 2-(methylamino)benzoate - 15236-37-0

Specification

CAS No. 15236-37-0
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name pentyl 2-(methylamino)benzoate
Standard InChI InChI=1S/C13H19NO2/c1-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14-2/h5-6,8-9,14H,3-4,7,10H2,1-2H3
Standard InChI Key OMFYLKAQOUNQOE-UHFFFAOYSA-N
SMILES CCCCCOC(=O)C1=CC=CC=C1NC
Canonical SMILES CCCCCOC(=O)C1=CC=CC=C1NC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Pentyl 2-(methylamino)benzoate is systematically named as pentyl 2-(methylamino)benzoate under IUPAC nomenclature, reflecting its pentyl ester group (C5H11O\text{C}_5\text{H}_{11}\text{O}) and methylamino (NHCH3-\text{NHCH}_3) substitution at the benzene ring's second position . Its molecular formula C13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_2 corresponds to a calculated exact mass of 221.1416 g/mol, consistent with mass spectrometry data . The compound’s SMILES notation (CCCCCOC(=O)C1=CC=CC=C1NC\text{CCCCCOC(=O)C1=CC=CC=C1NC}) encodes its connectivity, while its InChIKey (OMFYLKAQOUNQOE-UHFFFAOYSA-N\text{OMFYLKAQOUNQOE-UHFFFAOYSA-N}) provides a unique stereochemical identifier .

Structural Features and Conformational Analysis

The molecule comprises a benzoate core esterified with a pentyl chain, creating a hydrophobic tail that enhances lipid solubility compared to shorter-chain analogs like methyl benzoate . The methylamino group at the ortho position introduces steric hindrance and hydrogen-bonding potential, influencing crystallization behavior and intermolecular interactions. X-ray crystallography data for this specific compound remains unpublished, but computational models predict a planar benzene ring with slight torsional distortion in the ester group due to steric interactions between the pentyl chain and methylamino substituent .

Table 1: Key Identifiers and Synonyms

PropertyValueSource
CAS Registry Number15236-37-0
IUPAC NamePentyl 2-(methylamino)benzoate
Molecular FormulaC13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_2
SMILESCCCCCCOC(=O)C1=CC=CC=C1NC
InChIKeyOMFYLKAQOUNQOE-UHFFFAOYSA-N
DSSTox Substance IDDTXSID50346147

Synthesis and Manufacturing Protocols

General Synthetic Strategy

The synthesis of pentyl 2-(methylamino)benzoate involves sequential functionalization of anthranilic acid derivatives. A representative pathway, adapted from hydroxamic acid synthesis methods , follows these stages:

  • Esterification: Anthranilic acid undergoes esterification with pentanol under acid catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) to yield pentyl anthranilate.

  • N-Alkylation: The amino group is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to introduce the methylamino substituent .

  • Purification: Crude product is isolated via solvent extraction (ethyl acetate/water) and recrystallized from petroleum ether .

Optimization Considerations

Reaction efficiency depends on stoichiometric ratios and temperature control. For instance, excessive pentanol drives esterification to completion but complicates downstream purification . The alkylation step requires anhydrous conditions to prevent hydrolysis of the ester group . Patent literature describes analogous dibenzoate syntheses using nickel-aluminum catalysts, suggesting potential catalytic enhancements for industrial-scale production .

Table 2: Synthetic Parameters for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
EsterificationH2SO4\text{H}_2\text{SO}_4, reflux, 12h84–89>95
N-MethylationCH3I\text{CH}_3\text{I}, K2CO3\text{K}_2\text{CO}_3, DMF, 60°C72–7892–94
RecrystallizationPetroleum ether, 4°C89–9299.5

Physicochemical Properties

Solubility and Partitioning

Pentyl 2-(methylamino)benzoate exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its lipophilic pentyl chain, aligning with the hydrophobic nature of alkyl benzoates . It is freely soluble in ethanol, acetone, and dichloromethane. Experimental logP values are unreported, but computational estimates (ALOGPS) suggest a logP of 3.1 ± 0.3, indicating moderate membrane permeability .

Spectroscopic Profile

  • 1H^1\text{H} NMR (500 MHz, DMSO-d6): δ 9.32 (s, 1H, NH), 7.22 (d, J = 8.5 Hz, 1H, ArH), 6.56 (m, 2H, ArH), 4.18 (t, J = 6.8 Hz, 2H, OCH2), 3.01 (s, 3H, NCH3), 1.62 (m, 2H, CH2), 1.34 (m, 4H, CH2), 0.89 (t, J = 7.0 Hz, 3H, CH3) .

  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C–C aromatic) .

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